3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(p-(bis(2-chloroethyl)amino)phenoxy)-, involves several steps. One common method includes the reaction of 4-(bis(2-chloroethyl)amino)phenol with 3-chloropropionic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid, has several scientific research applications:
Chemistry: It
Properties
CAS No. |
92019-83-5 |
---|---|
Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-6-8-16(9-7-15)11-1-3-12(4-2-11)19-10-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
InChI Key |
AAVIPUSYYJOCPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCCC(=O)O |
92019-83-5 | |
Synonyms |
3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid POPAM compound |
Origin of Product |
United States |
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